Cas no 2356670-45-4 (3-{[(Tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-2,2-dimethylbutanoic acid)
![3-{[(Tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-2,2-dimethylbutanoic acid structure](https://www.kuujia.com/scimg/cas/2356670-45-4x500.png)
3-{[(Tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-2,2-dimethylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-7500227
- 2356670-45-4
- 3-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-2,2-dimethylbutanoic acid
- 3-{[(Tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-2,2-dimethylbutanoic acid
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- Inchi: 1S/C11H18F3NO4/c1-9(2,3)19-8(18)15-6(11(12,13)14)10(4,5)7(16)17/h6H,1-5H3,(H,15,18)(H,16,17)
- InChI Key: FCXBQMKPLLOTIK-UHFFFAOYSA-N
- SMILES: FC(C(C(C(=O)O)(C)C)NC(=O)OC(C)(C)C)(F)F
Computed Properties
- Exact Mass: 285.11879254g/mol
- Monoisotopic Mass: 285.11879254g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 358
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 75.6Ų
3-{[(Tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-2,2-dimethylbutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7500227-0.25g |
3-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-2,2-dimethylbutanoic acid |
2356670-45-4 | 95.0% | 0.25g |
$999.0 | 2025-03-10 | |
Enamine | EN300-7500227-0.1g |
3-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-2,2-dimethylbutanoic acid |
2356670-45-4 | 95.0% | 0.1g |
$956.0 | 2025-03-10 | |
Enamine | EN300-7500227-1.0g |
3-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-2,2-dimethylbutanoic acid |
2356670-45-4 | 95.0% | 1.0g |
$1086.0 | 2025-03-10 | |
Enamine | EN300-7500227-0.05g |
3-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-2,2-dimethylbutanoic acid |
2356670-45-4 | 95.0% | 0.05g |
$912.0 | 2025-03-10 | |
Enamine | EN300-7500227-5.0g |
3-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-2,2-dimethylbutanoic acid |
2356670-45-4 | 95.0% | 5.0g |
$3147.0 | 2025-03-10 | |
Enamine | EN300-7500227-2.5g |
3-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-2,2-dimethylbutanoic acid |
2356670-45-4 | 95.0% | 2.5g |
$2127.0 | 2025-03-10 | |
Enamine | EN300-7500227-10.0g |
3-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-2,2-dimethylbutanoic acid |
2356670-45-4 | 95.0% | 10.0g |
$4667.0 | 2025-03-10 | |
Enamine | EN300-7500227-0.5g |
3-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-2,2-dimethylbutanoic acid |
2356670-45-4 | 95.0% | 0.5g |
$1043.0 | 2025-03-10 |
3-{[(Tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-2,2-dimethylbutanoic acid Related Literature
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
Additional information on 3-{[(Tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-2,2-dimethylbutanoic acid
Recent Advances in the Study of 3-{[(Tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-2,2-dimethylbutanoic acid (CAS: 2356670-45-4)
The compound 3-{[(Tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-2,2-dimethylbutanoic acid (CAS: 2356670-45-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique trifluoromethyl and tert-butoxycarbonyl (Boc) protected amino groups, serves as a versatile intermediate in the synthesis of bioactive compounds, particularly in the development of novel therapeutics targeting metabolic disorders and inflammatory diseases.
Recent studies have highlighted the role of this compound in the synthesis of peptidomimetics and small-molecule inhibitors. Its structural features, including the sterically hindered dimethyl groups and the electron-withdrawing trifluoromethyl moiety, contribute to enhanced metabolic stability and improved pharmacokinetic properties. Researchers have successfully utilized this intermediate in the development of protease inhibitors, with promising results in preclinical models of autoimmune diseases and cancer.
One of the key breakthroughs involves the application of 3-{[(Tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-2,2-dimethylbutanoic acid in the design of covalent inhibitors targeting cysteine proteases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory activity against cathepsin B, a protease implicated in tumor progression and metastasis. The incorporation of the trifluoromethyl group was found to significantly enhance binding affinity and selectivity, paving the way for further optimization of drug candidates.
In addition to its therapeutic potential, this compound has also been explored in the field of chemical biology as a tool for protein labeling and modification. The Boc-protected amino group allows for selective deprotection under mild conditions, enabling site-specific conjugation with biomolecules. Recent work published in ACS Chemical Biology showcased its utility in the development of activity-based probes for studying enzyme function in complex biological systems.
Ongoing research efforts are focused on expanding the applications of 3-{[(Tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-2,2-dimethylbutanoic acid in drug discovery. Computational modeling studies have provided insights into its conformational preferences and interactions with biological targets, guiding the rational design of more effective derivatives. Furthermore, advances in synthetic methodologies have improved the scalability and cost-effectiveness of producing this compound, addressing previous challenges in large-scale manufacturing.
In conclusion, 3-{[(Tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-2,2-dimethylbutanoic acid (CAS: 2356670-45-4) represents a valuable building block in modern medicinal chemistry and chemical biology. Its unique structural features and versatile reactivity continue to inspire innovative research across multiple therapeutic areas. As synthetic techniques evolve and our understanding of its biological interactions deepens, this compound is poised to play an increasingly important role in the development of next-generation pharmaceuticals.
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